BS 181 dihydrochloride is classified as a small molecule inhibitor targeting CDK7, a member of the cyclin-dependent kinase family. It is primarily sourced from chemical suppliers specializing in research-grade compounds, such as Tocris Bioscience and ApexBio . Its CAS number is 1883548-83-1, and it is utilized extensively in biochemical and pharmacological studies.
The synthesis of BS 181 dihydrochloride involves several steps that typically start from commercially available starting materials. The key steps include:
The synthesis process can be optimized for yield and purity through techniques such as flash column chromatography and various purification methods .
BS 181 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive amino groups. It can also participate in oxidation and reduction reactions under specific conditions. Common reagents used in its synthesis include organic solvents like dichloromethane and various acids .
The reactions involving BS 181 dihydrochloride can yield various substituted derivatives, each potentially possessing distinct biological activities.
BS 181 dihydrochloride acts as a highly selective inhibitor of CDK7 with an IC50 value of 21 nM, demonstrating over 40-fold selectivity for CDK7 compared to other cyclin-dependent kinases .
The inhibition leads to:
BS 181 dihydrochloride has significant applications in scientific research, particularly in cancer biology:
BS-181 dihydrochloride emerged from a structure-based drug design approach targeting the unique ATP-binding pocket of cyclin-dependent kinase 7 (CDK7). Researchers leveraged computational modeling of CDK7’s ternary complex (CDK7-cyclin H-MAT1) to identify pyrazolo[1,5-a]pyrimidine as a scaffold capable of achieving high binding affinity. This strategy specifically addressed the challenge of kinase selectivity, as CDK7 shares structural homology with other CDKs. The design prioritized compounds that could exploit subtle differences in the hinge region and solvent-exposed front pocket of CDK7, minimizing off-target interactions [1] [4].
Critical structural optimizations transformed the lead compound into BS-181, a first-in-class selective CDK7 inhibitor:
These modifications yielded exceptional selectivity, as demonstrated in kinase profiling assays:
Table 1: Selectivity Profile of BS-181 Dihydrochloride
Kinase | IC₅₀ (nM) | Selectivity vs. CDK7 |
---|---|---|
CDK7 | 21 | 1-fold |
CDK2 | 880 | >40-fold |
CDK9 | 4,200 | >200-fold |
CDK1 | 8,100 | >380-fold |
CDK4 | 33,000 | >1,500-fold |
Data compiled from biochemical assays [6] [7]
BS-181 dihydrochloride demonstrated robust anti-neoplastic activity across diverse preclinical models:
Induction of G₁/S cell cycle arrest (at 10–25 µM) and apoptosis (at >25 µM) in solid and hematological cancer lines [4] [9].
In vivo efficacy:
Table 2: Antiproliferative Effects of BS-181 Dihydrochloride Across Cancer Types
Cancer Type | Cell Line | IC₅₀ (µM) | Primary Mechanism |
---|---|---|---|
Breast | MCF-7 | 15.1 | G₁ arrest, apoptosis |
Gastric | BGC823 | 11.5 | Cyclin D1 downregulation |
Colorectal | HCT-116 | 15.3 | Caspase-3 activation |
Prostate | LNCaP | 18.2 | RNA Pol II CTD inhibition |
Lung | A549 | 37.3 | Bax/Bcl-2 modulation |
Data from cell viability assays after 72-hour exposure [1] [4] [7]
Recent studies reveal BS-181 dihydrochloride’s potential beyond monotherapy:
Table 3: Combination Strategies Involving BS-181 Dihydrochloride
Combination Partner | Cancer Model | Synergy Mechanism |
---|---|---|
BET inhibitor (OTX015) | Post-MPN AML | Co-repression of super-enhancer-driven oncogenes |
Ruxolitinib | JAK2-mutant AML | Dual targeting of transcriptional and JAK-STAT pathways |
CBP/p300 inhibitor | TP53-null AML | Epigenetic modulation of p53-independent apoptosis |
Data from combinatorial index analyses and transcriptomic profiling [5] [8]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0